1H-Indazole, 6-nitro-1-phenyl-4-[(phenylmethyl)thio]-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1H-Indazole, 6-nitro-1-phenyl-4-[(phenylmethyl)thio]- is a heterocyclic compound that belongs to the indazole family. Indazoles are known for their diverse biological activities and are used in various medicinal applications. The compound’s structure includes a nitro group at the 6th position, a phenyl group at the 1st position, and a phenylmethylthio group at the 4th position, making it a unique and potentially valuable molecule in scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1H-Indazole, 6-nitro-1-phenyl-4-[(phenylmethyl)thio]- can be achieved through several methods. One common approach involves the cyclization of ortho-substituted benzylidenehydrazine using ortho-substituted benzaldehyde as the starting material . The reaction conditions typically include the use of a catalyst, such as copper(II) acetate, and an oxidant, such as oxygen, to facilitate the formation of the indazole ring .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. The choice of solvents, temperature, and pressure conditions are critical factors in scaling up the synthesis for industrial applications.
Chemical Reactions Analysis
Types of Reactions
1H-Indazole, 6-nitro-1-phenyl-4-[(phenylmethyl)thio]- undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Reduction: The phenylmethylthio group can be oxidized to a sulfoxide or sulfone.
Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine or chlorine in the presence of a Lewis acid catalyst.
Major Products Formed
Amino derivatives: Formed by the reduction of the nitro group.
Sulfoxides and sulfones: Formed by the oxidation of the phenylmethylthio group.
Substituted indazoles: Formed by electrophilic aromatic substitution reactions.
Scientific Research Applications
1H-Indazole, 6-nitro-1-phenyl-4-[(phenylmethyl)thio]- has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Medicine: Investigated for its potential as a therapeutic agent in various diseases.
Industry: Used in the development of new materials and as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of 1H-Indazole, 6-nitro-1-phenyl-4-[(phenylmethyl)thio]- involves its interaction with specific molecular targets and pathways. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The phenylmethylthio group can also modulate the compound’s activity by influencing its binding to target proteins and enzymes .
Comparison with Similar Compounds
Similar Compounds
1H-Indazole, 6-nitro-1-phenyl-: Lacks the phenylmethylthio group.
1H-Indazole, 6-nitro-4-[(phenylmethyl)thio]-: Lacks the phenyl group at the 1st position.
1H-Indazole, 1-phenyl-4-[(phenylmethyl)thio]-: Lacks the nitro group at the 6th position.
Uniqueness
1H-Indazole, 6-nitro-1-phenyl-4-[(phenylmethyl)thio]- is unique due to the presence of all three functional groups (nitro, phenyl, and phenylmethylthio) in its structure. This combination of groups imparts distinct chemical and biological properties, making it a valuable compound for research and development.
Properties
CAS No. |
830320-64-4 |
---|---|
Molecular Formula |
C20H15N3O2S |
Molecular Weight |
361.4 g/mol |
IUPAC Name |
4-benzylsulfanyl-6-nitro-1-phenylindazole |
InChI |
InChI=1S/C20H15N3O2S/c24-23(25)17-11-19-18(13-21-22(19)16-9-5-2-6-10-16)20(12-17)26-14-15-7-3-1-4-8-15/h1-13H,14H2 |
InChI Key |
DPPPZWVZPXIRAI-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)CSC2=CC(=CC3=C2C=NN3C4=CC=CC=C4)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.